5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE
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Overview
Description
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a phenoxy group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with ethylene sulfide to form 2-(4-chlorophenoxy)ethanethiol. This intermediate is then reacted with cyclohexyl isocyanide and sodium azide under controlled conditions to yield the final tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the tetrazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: Such as 2,4-dichlorophenoxyacetic acid.
Tetrazole derivatives: Such as 5-phenyl-1H-tetrazole.
Cyclohexyl derivatives: Such as cyclohexylamine
Uniqueness
5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a phenoxy group, a sulfanyl group, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19ClN4OS |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
5-[2-(4-chlorophenoxy)ethylsulfanyl]-1-cyclohexyltetrazole |
InChI |
InChI=1S/C15H19ClN4OS/c16-12-6-8-14(9-7-12)21-10-11-22-15-17-18-19-20(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2 |
InChI Key |
MXMUCBOWNHPSIX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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